2-Iodo-4-methylbenzenesulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

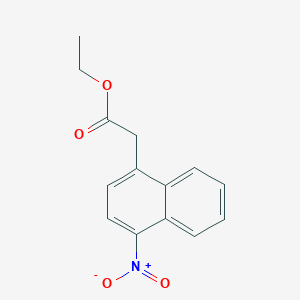

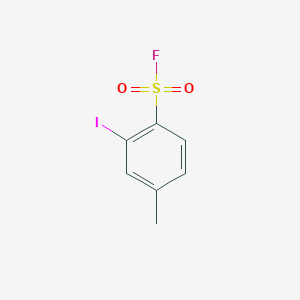

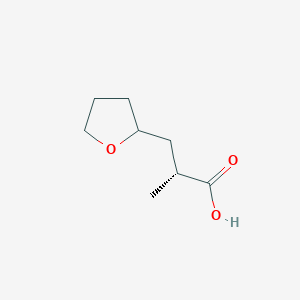

2-Iodo-4-methylbenzenesulfonyl fluoride is a chemical compound with the CAS Number: 2413878-73-4 . It has a molecular weight of 300.09 and its molecular formula is C7H6FIO2S .

Molecular Structure Analysis

The molecular structure of this compound consists of one calcium (Ca) atom bonded to two fluorine (F) atoms . These ions attract each other, forming a stable crystal lattice .Physical and Chemical Properties Analysis

This compound has a molecular weight of 300.09 . Its physical and chemical properties would be similar to other fluoride compounds. For instance, fluoride compounds are held together by ionic bonds, with calcium ions (Ca²⁺) being positively charged and fluoride ions (F⁻) being negatively charged . The density of fluoride typically ranges from 3.18 to 3.25 grams per cubic centimeter (g/cm³) .Aplicaciones Científicas De Investigación

Oxidative Aliphatic C-H Fluorination

Fluorinated organic compounds have increasingly significant roles in drug development, agrochemicals, and positron emission tomography (PET) tracers. The introduction of carbon-fluorine bonds into hydrocarbons, despite the challenges of handling elemental F2 gas due to its extreme reactivity, has been facilitated by the development of more manageable fluoride ion salts. A noteworthy advancement in this field is the manganese-catalyzed alkyl fluorination by fluoride ion under mild conditions, showcasing a pioneering method for the direct fluorination of aliphatic C-H bonds. This process highlights the strategic use of fluoride sources in conjunction with stoichiometric oxidation, demonstrating a significant leap towards the accessible and selective fluorination of hydrocarbons, including simple alkanes, terpenoids, and even steroids, at previously inaccessible sites with yields ranging from 50 to 60% (Liu et al., 2012).

Advances in NMR Spectroscopy

The study of through-space and proximate spin-spin coupling constants in some benzenesulfonyl fluoride derivatives, such as 2,4,6-trimethylbenzenesulfonyl fluoride, provides insights into the molecular behavior of these compounds under magnetic resonance. This research has helped in understanding the intricate details of molecular interactions and structural conformations, facilitating the refinement of NMR spectroscopy techniques for more precise and detailed analysis of fluorinated compounds (Parr & Schaefer, 1976).

Electrocatalytic Fluorination in Ionic Liquid

The electrochemical fluorination of organosulfur compounds demonstrates the versatility of ionic liquids as mediums for conducting fluorination reactions. This method leverages polystyrene-supported iodobenzene and tetraethylammonium chloride, achieving moderate to good yields of fluorinated compounds. The ability to recycle the catalyst without significant loss of activity underscores the potential for more sustainable and efficient fluorination processes in organic synthesis (Sawamura et al., 2010).

Biodegradation of Difluorobenzenes

Research on the biodegradation of difluorobenzenes by the microbial strain Labrys portucalensis provides a biological perspective on handling fluorinated pollutants. This strain's ability to degrade and defluorinate difluorobenzenes, particularly 1,3-difluorobenzene, as a sole carbon and energy source introduces a bio-remedial approach to managing environmental contamination by fluorinated compounds. The quantitative release of fluoride ions during the degradation process further illustrates the microbial pathway's efficiency in breaking down complex fluorinated structures (Moreira et al., 2009).

Mecanismo De Acción

Target of Action

Sulfonyl fluorides, a group to which this compound belongs, are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists .

Mode of Action

The exact mode of action of 2-Iodo-4-methylbenzenesulfonyl fluoride Sulfonyl fluorides, including this compound, are known for their balance of reactivity and stability . They are resistant to hydrolysis under physiological conditions, which makes them attractive for various applications .

Biochemical Pathways

The specific biochemical pathways affected by This compound Sulfonyl fluorides are known to engage with nucleophiles under suitable reaction conditions , which could potentially affect various biochemical pathways.

Result of Action

The molecular and cellular effects of This compound The resistance of sulfonyl fluorides to hydrolysis and oxidation, as well as their ability to engage with nucleophiles, suggests that they could have diverse effects at the molecular and cellular levels .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The known resistance of sulfonyl fluorides to hydrolysis under physiological conditions suggests that they may be stable in various environments .

Propiedades

IUPAC Name |

2-iodo-4-methylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO2S/c1-5-2-3-7(6(9)4-5)12(8,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQAURXCZJALAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)F)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2713017.png)

![N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2713018.png)

![1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2713022.png)

![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2713023.png)

![N-(1,3-benzothiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2713024.png)

![4-[1-(1H-indol-3-ylmethyl)-2-morpholino-2-oxoethyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2713031.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2713032.png)